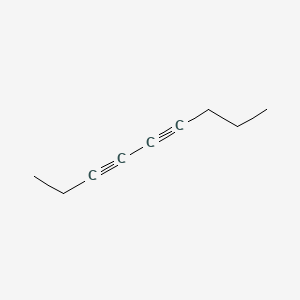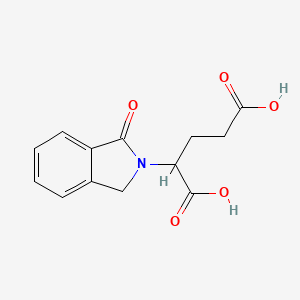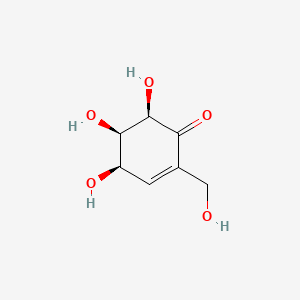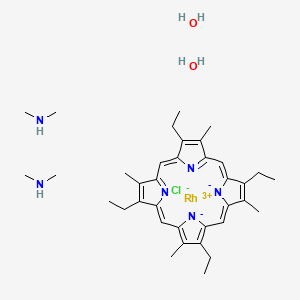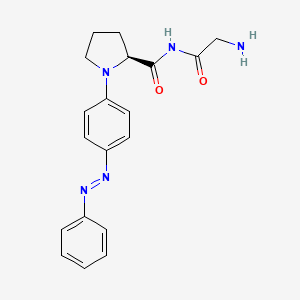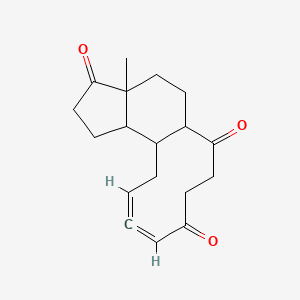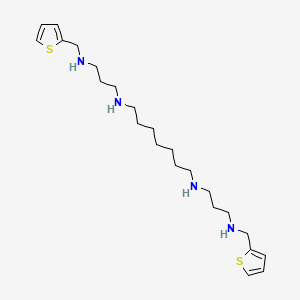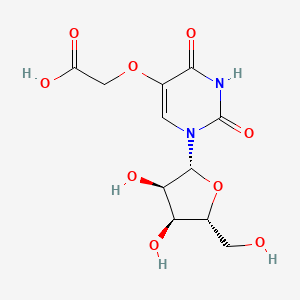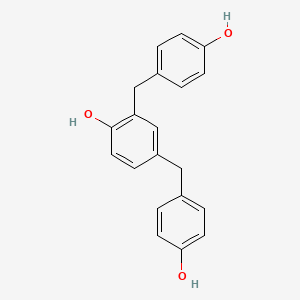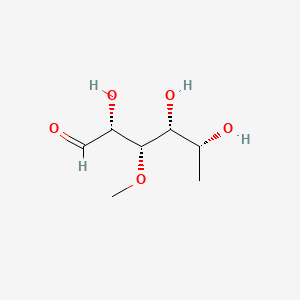![molecular formula C19H14N4O4 B1202228 4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B1202228.png)
4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-furancarboxylic acid [4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] ester is a pyranopyrazole and a 2-furoate ester.
Scientific Research Applications
Catalyst Development
One significant application of this compound is in the field of catalyst development. For example, research has shown that ammonium dihydrogen phosphate on nano α-Al2O3 can act as an effective catalyst for the synthesis of 6-amino-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating its potential in catalytic processes (Maleki & Ashrafi, 2014). Similarly, tungstate sulfuric acid has been used as a catalyst for efficient synthesis of these derivatives, highlighting another catalyst application (Farahi et al., 2014).
Green Chemistry
Several studies emphasize the use of this compound in green chemistry. For instance, a method for synthesizing pyranopyrazoles in aqueous media using triethylbenzylammonium chloride as a catalyst was developed, emphasizing eco-friendliness and simplicity (Shi et al., 2004). Additionally, a clean and simple synthesis method using hexadecyltrimethylammonium bromide in water was described, further promoting environmentally friendly approaches (Jin et al., 2005).
Organic Synthesis
This compound plays a crucial role in organic synthesis. For example, a study detailed the preparation of pyrano[2,3-d]pyrimidine-5-one derivatives from these pyrazole derivatives, showcasing its utility in synthesizing novel organic compounds (Mistry et al., 2012). Another research highlighted the synthesis of various dihydropyrano[2,3-c]pyrazole derivatives, demonstrating the versatility of this compound in organic chemistry (Eskandari et al., 2012).
Structural and Spectroscopic Analysis
Significant research has also been done on the structural and spectroscopic properties of derivatives of this compound. For instance, a study conducted spectroscopic and structural investigations on a synthetic analog with the 4H-pyran motif, underlining the importance of such compounds in material science and pharmaceutical applications (Kumar et al., 2020).
properties
Product Name |
4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate |
|---|---|
Molecular Formula |
C19H14N4O4 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C19H14N4O4/c1-10-15-16(13(9-20)17(21)27-18(15)23-22-10)11-4-6-12(7-5-11)26-19(24)14-3-2-8-25-14/h2-8,16H,21H2,1H3,(H,22,23) |
InChI Key |
YNUGWMQBQHUMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



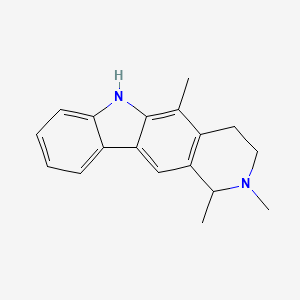
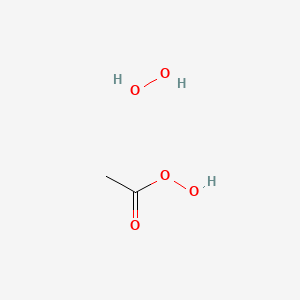
![1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone](/img/structure/B1202148.png)

